rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans
Description
The compound rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans is a chiral cyclopentanol derivative characterized by a fluorophenyl substituent at the 2-position and a hydroxyl group at the 1-position of the cyclopentane ring. Its stereochemistry is defined by the trans configuration of the hydroxyl and fluorophenyl groups across the cyclopentane ring, with the racemic mixture comprising both enantiomers of the (1R,2S) and (1S,2R) configurations .
Properties
CAS No. |
436847-86-8 |
|---|---|
Molecular Formula |
C11H13FO |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to form the desired product.
Hydrogenation: Another method involves the hydrogenation of 2-(4-fluorophenyl)cyclopent-2-en-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields the racemic mixture of the trans isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, where the ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as nitrating agents, halogenating agents
Major Products Formed:
Oxidation: 2-(4-fluorophenyl)cyclopentanone
Reduction: this compound
Substitution: Various substituted derivatives depending on the electrophilic reagent used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its stereochemical properties and behavior in chiral environments.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopentane backbone : Provides rigidity and influences conformational stability.
- 4-Fluorophenyl group : Introduces electron-withdrawing properties and enhances lipophilicity.
- Trans-configuration : Affords distinct spatial orientation, impacting intermolecular interactions and pharmacological activity.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Stereochemical and Functional Group Comparisons
Backbone Modifications :
Functional Group Impact :
- Replacement of the hydroxyl group with a carboxylic acid (as in rel-(1R,2S)-2-(4-fluorobenzoyl)cyclopentanecarboxylic acid) increases polarity but reduces blood-brain barrier permeability .
Biological Activity
rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans is a chiral compound featuring a cyclopentane ring substituted with a 4-fluorophenyl group and a hydroxyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C11H13F1O
- CAS Number : 436847-86-8
- Structure : The compound exists as a racemic mixture, indicating equal amounts of its enantiomers. The trans configuration denotes that the substituents are positioned on opposite sides of the cyclopentane ring.
Synthetic Routes
The synthesis of rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol can be achieved through several methods:
- Grignard Reaction : Involves the reaction of 4-fluorobromobenzene with magnesium to form a Grignard reagent, which is then reacted with cyclopentanone.
- Hydrogenation : Hydrogenation of 2-(4-fluorophenyl)cyclopent-2-en-1-one using palladium on carbon (Pd/C) as a catalyst.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to enzymes or receptors. The presence of the fluorophenyl group may improve metabolic stability and specificity in biological systems.
Pharmacological Studies
Research has indicated that rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol exhibits promising biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effective inhibition against BRAF(V600E) and EGFR in various cancer cell lines.
- Anti-inflammatory Properties : Investigations into related compounds indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Some studies have suggested that similar cyclopentanol derivatives may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.
Case Studies
A review of the literature reveals several case studies highlighting the biological activity of related compounds:
Comparison with Similar Compounds
The biological activity of rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol can be compared with structurally similar compounds:
| Compound | Substituent | Biological Activity |
|---|---|---|
| rac-(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol | Chlorine | Moderate anticancer |
| rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol | Bromine | Enhanced anti-inflammatory |
| rac-(1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol | Methyl | Lower binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
